S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate
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Overview
Description
S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a chlorophenyl group, an ethyl group, and a methylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate typically involves the reaction of 4-chlorophenylethylamine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- S-Methyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate
- S-Ethyl [2-(4-bromophenyl)ethyl]methylcarbamothioate
- S-Ethyl [2-(4-fluorophenyl)ethyl]methylcarbamothioate
Uniqueness
S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
CAS No. |
92886-93-6 |
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Molecular Formula |
C12H16ClNOS |
Molecular Weight |
257.78 g/mol |
IUPAC Name |
S-ethyl N-[2-(4-chlorophenyl)ethyl]-N-methylcarbamothioate |
InChI |
InChI=1S/C12H16ClNOS/c1-3-16-12(15)14(2)9-8-10-4-6-11(13)7-5-10/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
WJMCYTXBVSGFBY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N(C)CCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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